N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-step reactions including the formation of intermediate compounds, followed by cyclization and functionalization processes. For example, the synthesis of pyrazole derivatives can be achieved through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide, which upon refluxing in ethanol, forms complex intermediates. These intermediates are then subjected to further reactions to produce the desired pyrazole compounds, characterized by NMR spectroscopy and X-ray structure studies (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals nonplanar configurations, with intermolecular hydrogen bonding forming complex ring systems. X-ray diffraction analyses are crucial in determining these structures, providing detailed insight into the molecular geometry and the positioning of functional groups which significantly impact their biological activity and chemical properties (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, including interactions with metal ions to form complexes. The reactivity of these compounds towards Co(II), Ni(II), and Cu(II) halides to generate corresponding complexes highlights their potential in coordination chemistry. These complexes are characterized by techniques such as elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies, indicating the diverse chemical properties and reactivities of pyrazole derivatives (Asegbeloyin et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-5-13(6-3-1)11-22-12-14(10-19-22)9-18-17-21-20-16(23-17)15-7-4-8-15/h1-3,5-6,10,12,15H,4,7-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHLDBTKPKWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)NCC3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。